![molecular formula C24H19NO3 B2936792 4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923210-73-5](/img/structure/B2936792.png)
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Description
4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that has gained considerable attention in scientific research. It is commonly referred to as "Compound X" and is used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Discovery and Synthesis : The molecule has been involved in research focused on the design and synthesis of compounds with potential therapeutic applications, such as histone deacetylase (HDAC) inhibitors, indicating its role in cancer research and treatment development (Zhou et al., 2008).
- Chemical Reactions : Studies on carbon–carbon bond formation through intramolecular 1,4-dipolar cycloaddition highlight the molecule's utility in creating heterocyclic compounds, which are significant in medicinal chemistry (Potts et al., 1987).
- Complex Formation : Research on Pd(II) complexes with chromone-based Schiff bases, including similar structures, emphasizes the molecule's role in forming complexes that exhibit antimicrobial activity and potential in DNA interaction studies (Kavitha & Reddy, 2016).
Biological Activities
- Anticancer Potential : Synthesized derivatives have been evaluated for anticancer activity against various cancer cell lines, demonstrating the molecule's potential as a scaffold for developing novel anticancer agents (Ravinaik et al., 2021).
- Antimicrobial and Antifungal Activities : Derivatives have also shown significant antibacterial and antifungal activities, suggesting the molecule's utility in developing new antimicrobial agents (Limban et al., 2011).
properties
IUPAC Name |
4-methyl-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-7-9-17(10-8-15)24(27)25-18-11-12-22-20(13-18)21(26)14-23(28-22)19-6-4-3-5-16(19)2/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCHBFBXZSWHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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